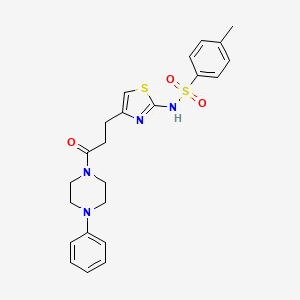

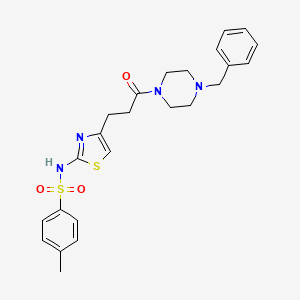

4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

説明

The compound “4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, a phenyl ring, a piperazine ring, and a sulfonamide group. These functional groups suggest that the compound could have a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (thiazole and piperazine) suggests a rigid structure, while the various functional groups (sulfonamide, 3-oxo-propyl) suggest potential sites for reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The sulfonamide group could potentially undergo hydrolysis, while the thiazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a sulfonamide group could potentially make the compound more polar, affecting its solubility in various solvents .科学的研究の応用

Cycloaddition Reactions

This compound has been investigated for its potential in cycloaddition reactions. Researchers have explored its reactivity with various substrates, including ketones and other heterocycles. The synthesis of this compound involves a mixture of N-furfuryl-p-toluenesulfonamide and pentachloroacetone, resulting in the formation of the target compound. Further studies have characterized its spectral properties, such as NMR and melting point .

Antitubercular Activity

In a related context, derivatives containing similar structural motifs have been evaluated for their antitubercular activity. While specific studies on this exact compound are limited, related indole derivatives have shown promise against Mycobacterium tuberculosis (MTB). Researchers have synthesized compounds with oxadiazole and indole moieties, exploring their efficacy against both active and dormant MTB strains .

Pyrrole-Containing Compounds

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their relevance in drug development. Although not directly studied for this compound, the pyrrole substructure is central to successful drugs like Atorvastatin and Sunitinib. Investigating the potential of this compound in pyrrole-based drug design could be an intriguing avenue for future research .

将来の方向性

作用機序

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that multiple pathways might be affected. These could include pathways related to inflammation, pain perception, microbial growth, and cancer progression, among others.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The compound’s pharmacokinetic properties would influence its absorption into the body, distribution to the site of action, metabolism into active or inactive forms, and eventual excretion from the body.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels. These might include modulation of enzyme activity, alteration of ion channel function, inhibition of microbial growth, reduction of inflammation, and induction of cell death in cancer cells.

特性

IUPAC Name |

4-methyl-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2/c1-18-7-10-21(11-8-18)32(29,30)25-23-24-19(17-31-23)9-12-22(28)27-15-13-26(14-16-27)20-5-3-2-4-6-20/h2-8,10-11,17H,9,12-16H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXUFPZVBSQPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

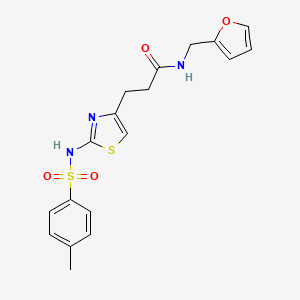

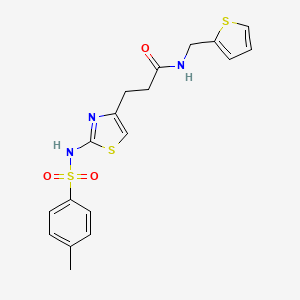

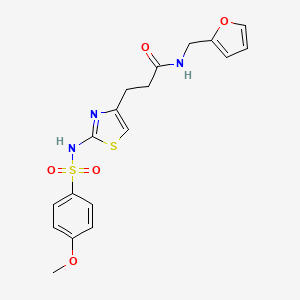

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

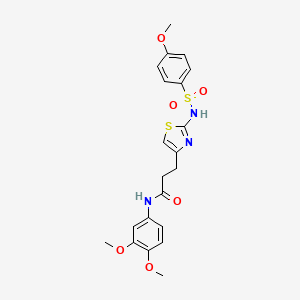

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206381.png)

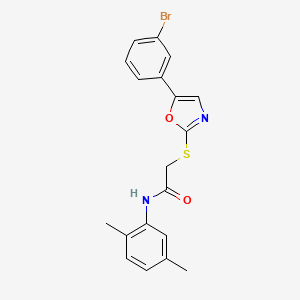

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3206388.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206422.png)

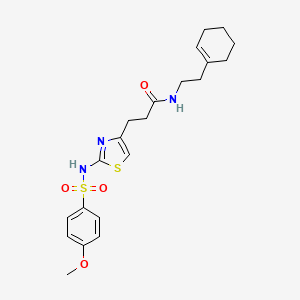

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206429.png)

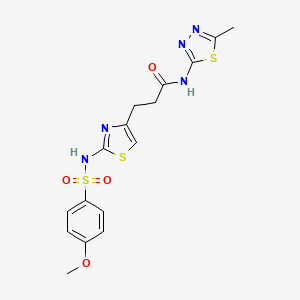

![N-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206433.png)

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206467.png)